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Compound of Interest

Compound Name: 2-Iodo-1,3-dimethoxybenzene

Cat. No.: B102195 Get Quote

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-1,3-
dimethoxybenzene

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-
Iodo-1,3-dimethoxybenzene (C₈H₉IO₂), tailored for researchers, scientists, and professionals

in drug development. The document details the crystallographic data, experimental protocols,

and molecular geometry of the compound.

Introduction
2-Iodo-1,3-dimethoxybenzene is an organic compound that serves as a valuable intermediate

in organic synthesis.[1] Understanding its three-dimensional structure is crucial for predicting its

reactivity, intermolecular interactions, and potential applications in medicinal chemistry and

materials science. This guide summarizes the key findings from the single-crystal X-ray

diffraction analysis of this compound.

Crystallographic Data
The crystal structure of 2-Iodo-1,3-dimethoxybenzene has been determined by X-ray

crystallography.[2][3] The compound crystallizes in the orthorhombic system with the space

group Cmc2₁.[2] A summary of the key crystallographic data and data collection parameters is

presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Iodo-1,3-dimethoxybenzene[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b102195?utm_src=pdf-interest
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.chembk.com/en/chem/2-Iodo-1%203-Dimethoxybenzene
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.researchgate.net/publication/51137811_2-Iodo-13-dimethoxy-benzene
https://pubmed.ncbi.nlm.nih.gov/21583496/
https://www.researchgate.net/publication/51137811_2-Iodo-13-dimethoxy-benzene
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.researchgate.net/publication/51137811_2-Iodo-13-dimethoxy-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Crystal Data

Chemical Formula C₈H₉IO₂

Formula Weight 264.05 g/mol

Crystal System Orthorhombic

Space Group Cmc2₁

a 12.5767 (13) Å

b 8.6788 (8) Å

c 8.4338 (9) Å

Volume 920.55 (16) Å³

Z 4

Calculated Density 1.905 Mg/m³

Absorption Coefficient (µ) 3.43 mm⁻¹

F(000) 504

Data Collection

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 296 K

θ range for data collection 3.7° to 27.5°

Index ranges -15 ≤ h ≤ 15, -10 ≤ k ≤ 7, -9 ≤ l ≤ 10

Reflections collected Not specified

Independent reflections 840 [R(int) = 0.017]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 840 / not specified / 15.5
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Goodness-of-fit on F² Not specified

Final R indices [I > 2σ(I)] R₁ = 0.019, wR₂ = 0.046

R indices (all data) Not specified

Molecular and Crystal Structure
The asymmetric unit of the crystal structure contains one-half of the 2-Iodo-1,3-
dimethoxybenzene molecule, with the other half generated by a mirror plane of symmetry.[2]

[3] The iodine atom, the carbon atom to which it is attached (C4), the opposing carbon atom in

the benzene ring (C1), and its corresponding hydrogen atom lie on this mirror plane.[2]

The crystal packing is characterized by weak intermolecular interactions. Molecules are linked

through C—H···π interactions, forming one-dimensional chains.[2][3] Additionally, non-bonding

C—I···π contacts contribute to the formation of chains, creating a zigzag motif when viewed

down the a-axis.[2][3] The key intermolecular distances and angles are summarized in Table 2.

Table 2: Selected Intermolecular Interactions (Å, °)[2]

Interaction D-H···A D-H H···A D···A D-H···A

C1—

H1A···Cg1

C1—

H1A···Cg1
0.93 2.94 3.824 (9) 159

Interaction C—I···Cg
I···Cg

distance

C—I···Cg

angle

C4—I1···Cg1 C4—I1···Cg1 3.695 (2) 164.17 (14)

Cg1 is the centroid of the benzene ring.

Experimental Protocols
Synthesis and Crystallization
Crystals of 2-Iodo-1,3-dimethoxybenzene were obtained from a dimethyl sulfoxide solution

containing 2,6-dimethoxybenzoic acid and iodobenzene diacetate.[2][3] The reaction was

carried out under a nitrogen atmosphere at a temperature of 353 K.[2][3]
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X-ray Data Collection and Structure Determination
A suitable single crystal was selected for X-ray diffraction analysis. Data were collected at 296

K using a Bruker SMART APEX CCD area detector diffractometer with graphite-

monochromated Mo Kα radiation.[2] The data were collected using ω scans.[2] The structure

was solved by direct methods and refined by full-matrix least-squares on F² using the

SHELXTL software package.[2] Hydrogen atoms were placed in calculated positions and

refined using a riding model.[2]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of 2-
Iodo-1,3-dimethoxybenzene.
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Experimental workflow for the crystal structure analysis.
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Conclusion
The crystal structure of 2-Iodo-1,3-dimethoxybenzene has been successfully elucidated,

providing valuable insights into its molecular geometry and intermolecular interactions. The

structure is stabilized by a network of weak C—H···π and C—I···π interactions. This detailed

structural information is fundamental for understanding the chemical behavior of this compound

and for its potential use in the design of new molecules in various fields of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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